molecular formula C24H24Br2ClN9O3 B611155 Tarloxotinib bromide CAS No. 1636180-98-7

Tarloxotinib bromide

Cat. No.: B611155
CAS No.: 1636180-98-7
M. Wt: 681.8 g/mol
InChI Key: WAKIMVYUBWMMHJ-FXRZFVDSSA-N
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Description

Tarloxotinib bromide is a hypoxia-activated prodrug designed to release a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) under hypoxic conditions. This compound is particularly significant in the treatment of cancers, such as non-small cell lung cancer and HER2-positive breast cancer, where it targets and inhibits the activity of these receptors, thereby preventing cancer cell proliferation and survival .

Biochemical Analysis

Biochemical Properties

Tarloxotinib bromide interacts with various biomolecules, including enzymes and proteins. It is known to inhibit cell signaling and proliferation in patient-derived cancer models in vitro by directly inhibiting phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting cell signaling and proliferation in patient-derived cancer models . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism of action. It is a prodrug that releases a potent, irreversible EGFR/HER2 inhibitor (tarloxotinib-effector) selectively in severely hypoxic regions of tumors . This mechanism allows it to overcome the intrinsic resistance of EGFR exon 20 insertion mutations and HER2 activating mutations to existing TKIs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to induce tumor regression or growth inhibition in multiple murine xenograft models

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, tarloxotinib dosed at 48 mg/kg showed dramatic tumor regression in all the mice while tarloxotinib dosed at 26 mg/kg showed significant dose-dependent tumor regression .

Metabolic Pathways

It is known that it is a prodrug that is activated under hypoxic conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to be selectively activated in severely hypoxic regions of tumors

Subcellular Localization

It is known that it is activated in hypoxic regions of tumors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tarloxotinib bromide involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its hypoxia-activated properties. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tarloxotinib bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major product formed from the activation of this compound is the irreversible inhibitor of EGFR and HER2, which exerts its therapeutic effects by inhibiting these receptors .

Scientific Research Applications

Tarloxotinib bromide has a wide range of scientific research applications, including:

Mechanism of Action

Tarloxotinib bromide exerts its effects through a unique mechanism of action. Under hypoxic conditions, the compound is activated to release a potent, irreversible inhibitor of EGFR and HER2. This inhibitor binds covalently to the receptors, preventing their activation and subsequent signaling pathways that promote cancer cell proliferation and survival. The hypoxia-activated nature of the compound ensures that it selectively targets tumor cells, minimizing the effects on normal tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tarloxotinib Bromide

This compound is unique due to its hypoxia-activated mechanism, which allows for selective targeting of tumor cells while sparing normal tissues. This property reduces the dose-limiting toxicities associated with systemic inhibition of EGFR and HER2, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKIMVYUBWMMHJ-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Br2ClN9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1636180-98-7
Record name Tarloxotinib bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636180987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TARLOXOTINIB BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y31FJ8K50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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